molecular formula C8H16S4 B14392438 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene CAS No. 89880-19-3

2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene

Katalognummer: B14392438
CAS-Nummer: 89880-19-3
Molekulargewicht: 240.5 g/mol
InChI-Schlüssel: RBPGSMQXKHYNKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene can be achieved through several methods. One common approach involves the reaction of ethene with ethylsulfanyl and ethyldisulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product from any by-products or impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfide bonds can undergo redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate the activity of various proteins and enzymes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is unique due to its combination of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

89880-19-3

Molekularformel

C8H16S4

Molekulargewicht

240.5 g/mol

IUPAC-Name

2-(ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene

InChI

InChI=1S/C8H16S4/c1-4-9-8(10-5-2)7-12-11-6-3/h7H,4-6H2,1-3H3

InChI-Schlüssel

RBPGSMQXKHYNKC-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=CSSCC)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.